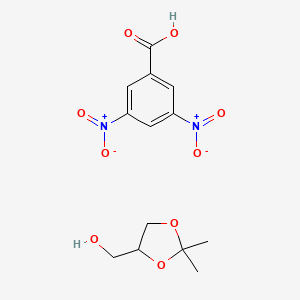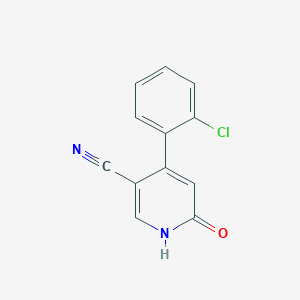
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds, and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol typically involves multi-step organic reactions. One common approach is the bromination of a suitable hexadecene precursor, followed by the introduction of triple bonds through alkyne formation reactions. The hydroxyl groups are then introduced via selective oxidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkyne formation processes. These methods are scaled up from laboratory procedures, with adjustments to reaction conditions to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.
化学反应分析
Types of Reactions
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the triple bonds can produce alkenes or alkanes.
科学研究应用
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
作用机制
The mechanism of action of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol involves its interaction with molecular targets through its functional groups. The bromine atom and triple bonds can participate in electrophilic and nucleophilic reactions, respectively. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(2S)-16-Chlorohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
(2S)-16-Iodohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with an iodine atom instead of bromine.
(2S)-16-Fluorohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
属性
CAS 编号 |
828270-17-3 |
|---|---|
分子式 |
C16H19BrO2 |
分子量 |
323.22 g/mol |
IUPAC 名称 |
(2S)-16-bromohexadec-15-en-3,5,13-triyne-1,2-diol |
InChI |
InChI=1S/C16H19BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-6,15H2/t16-/m0/s1 |
InChI 键 |
VNGBJHIEIWROOZ-INIZCTEOSA-N |
手性 SMILES |
C(CCCC#CC#C[C@@H](CO)O)CCC#CC=CBr |
规范 SMILES |
C(CCCC#CC#CC(CO)O)CCC#CC=CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


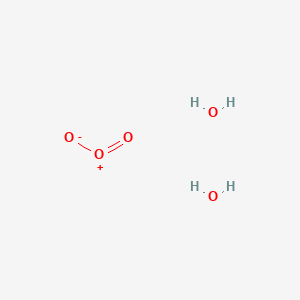
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
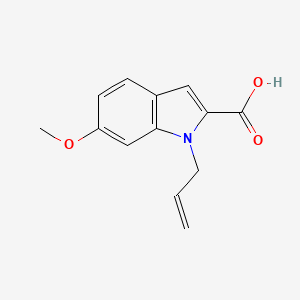
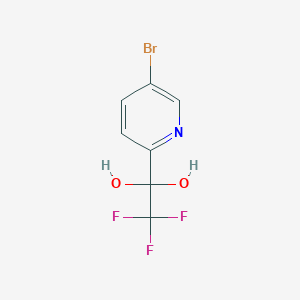
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)

![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione](/img/structure/B14206487.png)

![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)
![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)

